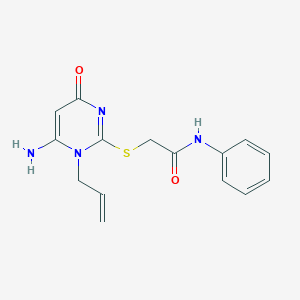![molecular formula C16H17Cl2N3O2S B280470 N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B280470.png)
N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, also known as Imidacloprid, is a systemic insecticide that belongs to the neonicotinoid class of chemicals. It was first introduced in the 1990s and has since become one of the most widely used insecticides in the world. Imidacloprid is effective against a wide range of pests and has been used extensively in agriculture and horticulture.
作用機序
N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea works by binding to the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to overstimulation of the receptors, resulting in paralysis and death of the insect. This compound has a high affinity for insect nAChRs and is therefore highly effective against a wide range of pests.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on insects. These effects include disruption of the nervous system, inhibition of feeding and growth, and alteration of reproductive behavior. This compound has also been shown to have sublethal effects on insects, including reduced immunity and altered behavior.
実験室実験の利点と制限
N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a highly effective insecticide that has been extensively studied in laboratory experiments. Its high potency and specificity make it an ideal tool for studying the mode of action of insecticides and the physiology of insects. However, this compound is also highly toxic and must be handled with care. Its use in laboratory experiments must be carefully controlled to avoid unintended effects on non-target organisms.
将来の方向性
There are many potential future directions for research on N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. These include studies on its impact on non-target organisms, including bees and other pollinators. There is also a need for further research on the sublethal effects of this compound on insects, as well as its potential impact on soil and water quality. Additionally, there is a need for the development of new insecticides that are more specific and less toxic than this compound.
合成法
The synthesis of N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the condensation of 2-chloro-5-chloromethylpyridine with 2-(3,4-dimethoxyphenyl)ethylamine to form the intermediate 1-(6-chloro-3-pyridylmethyl)-2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with thiourea to produce this compound. The synthesis method is relatively simple and has been optimized to produce high yields of this compound.
科学的研究の応用
N-(3,5-dichloro-4-pyridinyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been extensively studied for its effectiveness against a wide range of pests, including aphids, whiteflies, and termites. It has been used in both field and laboratory experiments to determine its efficacy and mode of action. This compound has also been studied for its potential impact on non-target organisms, including bees and other pollinators.
特性
分子式 |
C16H17Cl2N3O2S |
|---|---|
分子量 |
386.3 g/mol |
IUPAC名 |
1-(3,5-dichloropyridin-4-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-22-13-4-3-10(7-14(13)23-2)5-6-20-16(24)21-15-11(17)8-19-9-12(15)18/h3-4,7-9H,5-6H2,1-2H3,(H2,19,20,21,24) |
InChIキー |
BSNHTUALXBUYIR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=C(C=NC=C2Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)



![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
